molecular formula C22H23ClN2O4 B13440026 Loratadine Epoxide N-Oxide

Loratadine Epoxide N-Oxide

Cat. No.: B13440026
M. Wt: 414.9 g/mol
InChI Key: ZPCHCJCBRZXZHY-UHFFFAOYSA-N
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Description

Loratadine Epoxide N-Oxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the oxidation of Loratadine, resulting in the addition of an epoxide and an N-oxide group. These modifications can significantly alter the chemical and biological properties of the original molecule, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine Epoxide N-Oxide can be synthesized through the oxidation of Loratadine. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is typically carried out at elevated temperatures, around 70°C, for up to 90 minutes . The reaction conditions must be carefully controlled to ensure the formation of both the epoxide and N-oxide groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Loratadine Epoxide N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Loratadine Epoxide N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Loratadine Epoxide N-Oxide is not fully understood, but it is believed to involve interactions with histamine H1 receptors, similar to Loratadine. The addition of the epoxide and N-oxide groups may alter its binding affinity and selectivity, potentially leading to different pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine Epoxide N-Oxide is unique due to the presence of both an epoxide and an N-oxide group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar antihistamines.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3

InChI Key

ZPCHCJCBRZXZHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl

Origin of Product

United States

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